molecular formula C₆H₁₃NO₇S B1140193 Galactostatin Bisulfite CAS No. 1196465-02-7

Galactostatin Bisulfite

Cat. No.: B1140193
CAS No.: 1196465-02-7
M. Wt: 243.23
Attention: For research use only. Not for human or veterinary use.
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Description

Galactostatin Bisulfite is a compound known for its strong inhibitory activity toward β-galactosidases. It was first isolated from the culture broth of the microorganism Streptomyces lydicus. The compound is a derivative of galactostatin, which is a 5-amino-5-deoxygalactopyranose where the ring oxygen of galactose is replaced by a nitrogen atom .

Mechanism of Action

Target of Action

Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .

Mode of Action

This compound interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by this compound, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by this compound disrupts these processes.

Pharmacokinetics

It’s known that this compound was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .

Result of Action

The primary molecular effect of this compound is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .

Action Environment

It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media

Biochemical Analysis

Biochemical Properties

Galactostatin Bisulfite interacts with β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This interaction between this compound and β-galactosidase results in the inhibition of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, this compound can influence cellular processes that are dependent on the breakdown of β-galactosides

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β-galactosidase, thereby inhibiting the enzyme’s activity . The compound has been found to be a fully competitive inhibitor with high affinities for β-galactosidase . This suggests that this compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Dosage Effects in Animal Models

While this compound has been found to have low acute toxicity in mice , the effects of different dosages of the compound in animal models have not been extensively studied

Metabolic Pathways

Given its role as a β-galactosidase inhibitor, it is likely that the compound interacts with metabolic pathways involving the breakdown of β-galactosides

Preparation Methods

Synthetic Routes and Reaction Conditions

Galactostatin Bisulfite is synthesized through a series of steps involving adsorption, crystallization, and precipitation. The initial isolation involves adsorption on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The compound is then developed on Dowex-2 × 8 (OH−) and precipitated with ethanol .

Industrial Production Methods

The industrial production of this compound involves the fermentation of Streptomyces lydicus in optimized culture media. The production can be significantly increased by improving the medium, leading to a 20-25 fold augmentation in yield .

Chemical Reactions Analysis

Types of Reactions

Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam), while reduction produces 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin) .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galactostatin Bisulfite is unique due to its strong inhibitory activity and low acute toxicity in mice (LD50 1016 mg/kg, intravenous) . Its ability to inhibit β-galactosidases in both acidic and neutral media makes it a versatile compound for various applications.

Biological Activity

Galactostatin bisulfite (GBS) is a compound of significant interest due to its inhibitory effects on various enzymes, particularly β-galactosidases. This article explores the biological activity of GBS, focusing on its mechanism of action, inhibition properties, and potential therapeutic applications.

GBS functions primarily as an inhibitor of β-galactosidases, enzymes that catalyze the hydrolysis of β-galactosides. Its inhibitory mechanism is characterized by competitive binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity.

Inhibition Studies

Recent studies have quantified the inhibitory effects of GBS on different β-galactosidases:

  • Nf-LacZ : Inhibition by GBS resulted in an IC50 value of 0.59 µM .
  • WspA1 : This enzyme exhibited a higher IC50 value of 1.18 µM under similar conditions .

These values indicate that GBS is a potent inhibitor of these enzymes, which are crucial in various biological processes and industrial applications.

1. Enzyme Inhibition in Fabry Disease

A notable study examined the interaction of GBS with human alpha-galactosidase (GLA), particularly in the context of Fabry disease, a lysosomal storage disorder. The findings indicated that GBS not only inhibited GLA in vitro but also enhanced enzyme activity in cultured Fabry fibroblasts. This dual action suggests that GBS may act as a pharmacological chaperone, stabilizing the enzyme and improving its functionality in cellular environments .

2. Comparative Studies with Other Imino Sugars

In comparative analyses, GBS was evaluated alongside other imino sugars such as 1-deoxygalactonojirimycin (DGJ). The studies revealed that while DGJ exhibited stronger binding affinity to GLA, GBS still demonstrated significant interaction through enthalpy-driven mechanisms. The structural analysis indicated that both compounds fit into the active-site pocket of the enzyme, suggesting potential for therapeutic applications .

Data Table: Inhibitory Effects of this compound

EnzymeIC50 Value (µM)Source
Nf-LacZ0.59Nostoc flagelliforme
WspA11.18Nostoc flagelliforme
Human Alpha-GalNot specifiedFibroblast cultures

Potential Applications

Given its inhibitory properties, GBS has potential applications in:

  • Food Industry : By inhibiting β-galactosidases, GBS can be utilized to control lactose levels in dairy products, aiding lactose-intolerant individuals.
  • Therapeutics for Lysosomal Storage Disorders : As evidenced by its effects on GLA in Fabry disease, GBS could be explored further as a treatment option or adjunct therapy to enhance enzyme replacement therapies.

Properties

IUPAC Name

[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNDHIKHLAMWHE-ZNUJPQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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